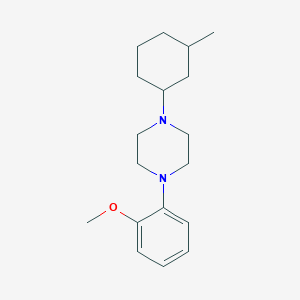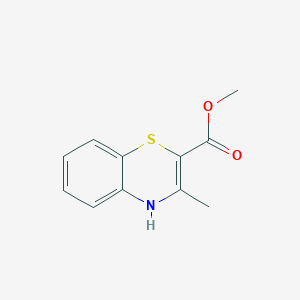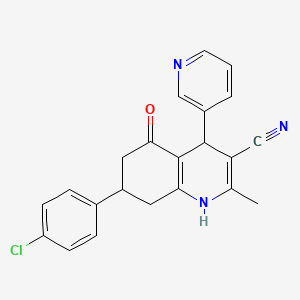![molecular formula C16H10BrNO2 B4977881 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4977881.png)
4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid, also known as BPVCB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of stilbene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid is not fully understood. However, it is believed to act by inhibiting key enzymes and signaling pathways involved in cancer growth and inflammation. 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer invasion and metastasis. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid has been found to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects
4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit cell proliferation and migration. Additionally, 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In vivo studies have shown that 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, it has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. This can lead to the development of more specific and effective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid in vivo. This can provide valuable information on its safety and efficacy for clinical use. Additionally, future studies can focus on the development of novel formulations and delivery methods to improve the solubility and bioavailability of 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid.
Synthesemethoden
4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid can be synthesized using a simple reaction between 2-bromoacetophenone and malononitrile in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to a Knoevenagel condensation reaction with 4-carboxybenzaldehyde to yield the final product, 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have shown that 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. Additionally, 4-[2-(2-bromophenyl)-1-cyanovinyl]benzoic acid has been found to scavenge free radicals and protect against oxidative stress.
Eigenschaften
IUPAC Name |
4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-15-4-2-1-3-13(15)9-14(10-18)11-5-7-12(8-6-11)16(19)20/h1-9H,(H,19,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUFMSIHOGURSB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B4977802.png)


![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]nicotinamide](/img/structure/B4977818.png)
![6-methyl-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-5-{5-[(1S)-1-methylpropyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4977829.png)

![4-(2-methoxyphenoxy)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B4977852.png)

![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4977863.png)
![5-[(2-methoxy-3-pyridinyl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4977877.png)
![3-chloro-N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4977885.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B4977914.png)
![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)